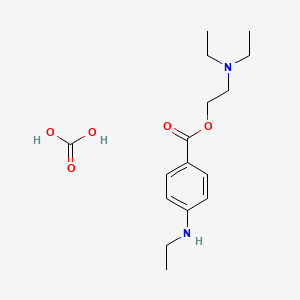![molecular formula C12H12O3 B14183932 [(4-Phenylbut-3-yn-2-yl)oxy]acetic acid CAS No. 923026-31-7](/img/structure/B14183932.png)
[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid is an organic compound with the molecular formula C12H12O3 It is characterized by the presence of a phenyl group attached to a butynyl chain, which is further connected to an acetic acid moiety through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenylbut-3-yn-2-yl)oxy]acetic acid typically involves the reaction of 4-phenylbut-3-yn-2-ol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an ether linkage between the alcohol and the chloroacetic acid, resulting in the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as acetone or dimethylformamide (DMF) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylbutynyl moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the butynyl chain can be reduced to form alkenes or alkanes.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides or anhydrides for esterification, and amines for amidation.
Major Products
Oxidation: Formation of 4-phenylbut-3-yn-2-one or 4-phenylbut-3-ynoic acid.
Reduction: Formation of 4-phenylbut-2-ene or 4-phenylbutane.
Substitution: Formation of esters or amides of this compound.
科学研究应用
[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of [(4-Phenylbut-3-yn-2-yl)oxy]acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid can be compared with other similar compounds such as:
Phenylacetic acid: Lacks the butynyl chain and ether linkage, resulting in different chemical properties and reactivity.
4-Phenylbut-3-yn-2-ol: Contains a hydroxyl group instead of the acetic acid moiety, leading to different applications and reactivity.
[(4-Phenylbut-3-yn-2-yl)oxy]carbamate: Similar structure but with a carbamate group, which may exhibit different biological activities.
属性
CAS 编号 |
923026-31-7 |
|---|---|
分子式 |
C12H12O3 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
2-(4-phenylbut-3-yn-2-yloxy)acetic acid |
InChI |
InChI=1S/C12H12O3/c1-10(15-9-12(13)14)7-8-11-5-3-2-4-6-11/h2-6,10H,9H2,1H3,(H,13,14) |
InChI 键 |
HCAQEDYNQXECSP-UHFFFAOYSA-N |
规范 SMILES |
CC(C#CC1=CC=CC=C1)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


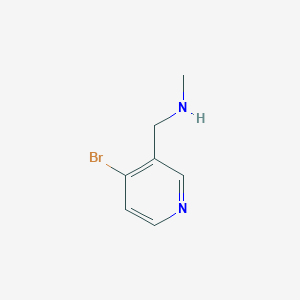
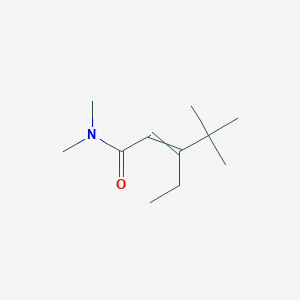
![2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14183865.png)
![({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol](/img/structure/B14183878.png)
![N-(2-Aminophenyl)-4-[(3-phenyl-2H-indazol-2-yl)methyl]benzamide](/img/structure/B14183884.png)
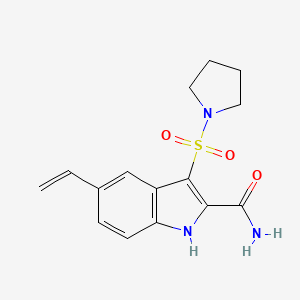
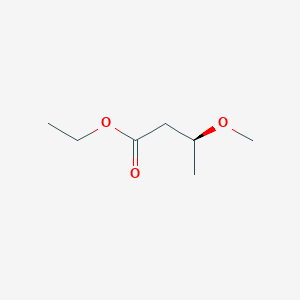
![Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate](/img/structure/B14183904.png)
![S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate](/img/structure/B14183909.png)
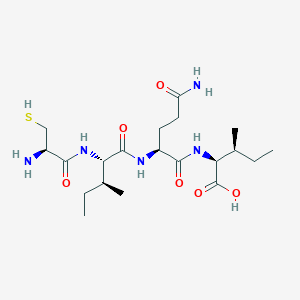
![(1S,2S)-2-{4-[4-(Tributylstannyl)phenyl]piperidin-1-yl}cyclohexan-1-ol](/img/structure/B14183930.png)
![2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14183934.png)
![N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine](/img/structure/B14183936.png)
